molecular formula C67H43O4P B12948096 12-hydroxy-1,10-bis(9,9'-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

12-hydroxy-1,10-bis(9,9'-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No.: B12948096
M. Wt: 943.0 g/mol
InChI Key: QMKHRINDMWXLEG-UHFFFAOYSA-N
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Description

12-hydroxy-1,10-bis(9,9’-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound known for its unique structural properties. This compound is part of the spirobi[fluorene] family, which is widely studied for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and phosphorescent materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-hydroxy-1,10-bis(9,9’-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves a multi-step process The initial step often includes the formation of the spirobi[fluorene] core, which is achieved through a series of coupling reactions

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques to optimize yield and purity. Techniques such as Buchwald-Hartwig coupling reactions are commonly employed due to their efficiency in forming carbon-nitrogen bonds, which are crucial in the synthesis of spirobi[fluorene] derivatives .

Chemical Reactions Analysis

Types of Reactions

12-hydroxy-1,10-bis(9,9’-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted spirobi[fluorene] compounds.

Scientific Research Applications

12-hydroxy-1,10-bis(9,9’-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 12-hydroxy-1,10-bis(9,9’-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with molecular targets through various pathways. The compound’s unique structure allows it to interact with specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in both research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-bis(diphenylphosphoryl)-9,9’-spirobi[fluorene]
  • 2,7-bis(9,9-diphenylacridin-10(9H)-yl)-9,9’-spirobi[fluorene]
  • 2,7-di(10H-phenothiazin-10-yl)-9,9’-spirobi[fluorene]

Uniqueness

What sets 12-hydroxy-1,10-bis(9,9’-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide apart from similar compounds is its unique combination of hydroxy and dioxaphosphocine groups. This combination enhances its photophysical properties, making it particularly suitable for applications in OLEDs and other electronic devices .

Properties

Molecular Formula

C67H43O4P

Molecular Weight

943.0 g/mol

IUPAC Name

12-hydroxy-1,10-bis(9,9'-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

InChI

InChI=1S/C67H43O4P/c68-72(69)70-63-43(41-27-31-59-51(37-41)49-17-5-11-23-57(49)66(59)53-19-7-1-13-45(53)46-14-2-8-20-54(46)66)29-25-39-33-35-65(61(39)63)36-34-40-26-30-44(64(71-72)62(40)65)42-28-32-60-52(38-42)50-18-6-12-24-58(50)67(60)55-21-9-3-15-47(55)48-16-4-10-22-56(48)67/h1-32,37-38H,33-36H2,(H,68,69)

InChI Key

QMKHRINDMWXLEG-UHFFFAOYSA-N

Canonical SMILES

C1CC23CCC4=C2C(=C(C=C4)C5=CC6=C(C=C5)C7(C8=CC=CC=C8C9=CC=CC=C97)C2=CC=CC=C26)OP(=O)(OC2=C(C=CC1=C32)C1=CC2=C(C=C1)C1(C3=CC=CC=C3C3=CC=CC=C31)C1=CC=CC=C12)O

Origin of Product

United States

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